molecular formula C20H17N3O B5036536 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one

3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5036536
M. Wt: 315.4 g/mol
InChI Key: UGBNDQSCIUXMKT-UHFFFAOYSA-N
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Description

3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one: is an aromatic diamine compound that features an indole core structure. This compound is of significant interest in the field of polymer chemistry due to its potential applications in the synthesis of high-performance polyimides and other advanced materials. The presence of amino groups on the phenyl rings makes it a versatile building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and indole derivatives.

    Condensation Reaction: The initial step involves a condensation reaction between 4-nitrobenzaldehyde and indole derivatives to form an intermediate compound.

    Reduction: The nitro groups in the intermediate compound are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Cyclization: The final step involves cyclization to form the indole core structure, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products:

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: The compound is used as a monomer in the synthesis of high-performance polyimides, which are known for their excellent thermal stability and mechanical properties.

Biology:

    Bioconjugation: The amino groups allow for the conjugation of the compound with biomolecules, making it useful in the development of bioconjugates for research and diagnostic purposes.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents with various biological activities.

Industry:

    Advanced Materials: The compound is used in the production of advanced materials such as coatings, adhesives, and composites due to its robust chemical properties.

Mechanism of Action

The mechanism of action of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The amino groups on the phenyl rings can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The indole core structure can also participate in π-π stacking interactions, further enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

  • 3,3-bis(4-aminophenyl)phthalide
  • 3,3-bis(4-aminophenyl)phthalimidine
  • 9,9-bis(4-aminophenyl)anthrone

Comparison:

  • Uniqueness: 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is unique due to its indole core structure, which imparts distinct chemical and physical properties compared to other similar compounds.
  • Thermal Stability: The indole core provides enhanced thermal stability, making it suitable for high-temperature applications.
  • Chemical Reactivity: The presence of amino groups on the phenyl rings allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.

Properties

IUPAC Name

3,3-bis(4-aminophenyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)23-19(20)24/h1-12H,21-22H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBNDQSCIUXMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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